

# Application Note: Strategic Synthesis of 6-Substituted-5-Methoxy-Pyridine-2-Carboxylic Acids

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## Compound of Interest

Compound Name:	(6-Iodo-5-methoxy-pyridin-2-yl)- methanol
CAS No.:	154497-85-5
Cat. No.:	B3243063

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## Executive Summary & Medicinal Significance

The 6-substituted-5-methoxy-pyridine-2-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of S1P1 agonists (immunomodulators), Factor D inhibitors (complement system targets), and LSD1 inhibitors (epigenetic oncology targets).

The electronic push-pull system created by the electron-donating methoxy group at C5 and the electron-withdrawing carboxylate at C2 modulates the basicity of the pyridine nitrogen, optimizing pharmacokinetic properties such as solubility and lipophilicity (LogD). Furthermore, the C6 position offers a vector for exploring structure-activity relationships (SAR) in deep binding pockets.

This guide provides a robust, scalable, and modular protocol for synthesizing this scaffold, prioritizing the "Halogen-Dance/Oxidation" strategy. This route is superior to de novo cyclization

methods (e.g., from kojic acid) due to higher regiocontrol and the commercial availability of robust starting materials.

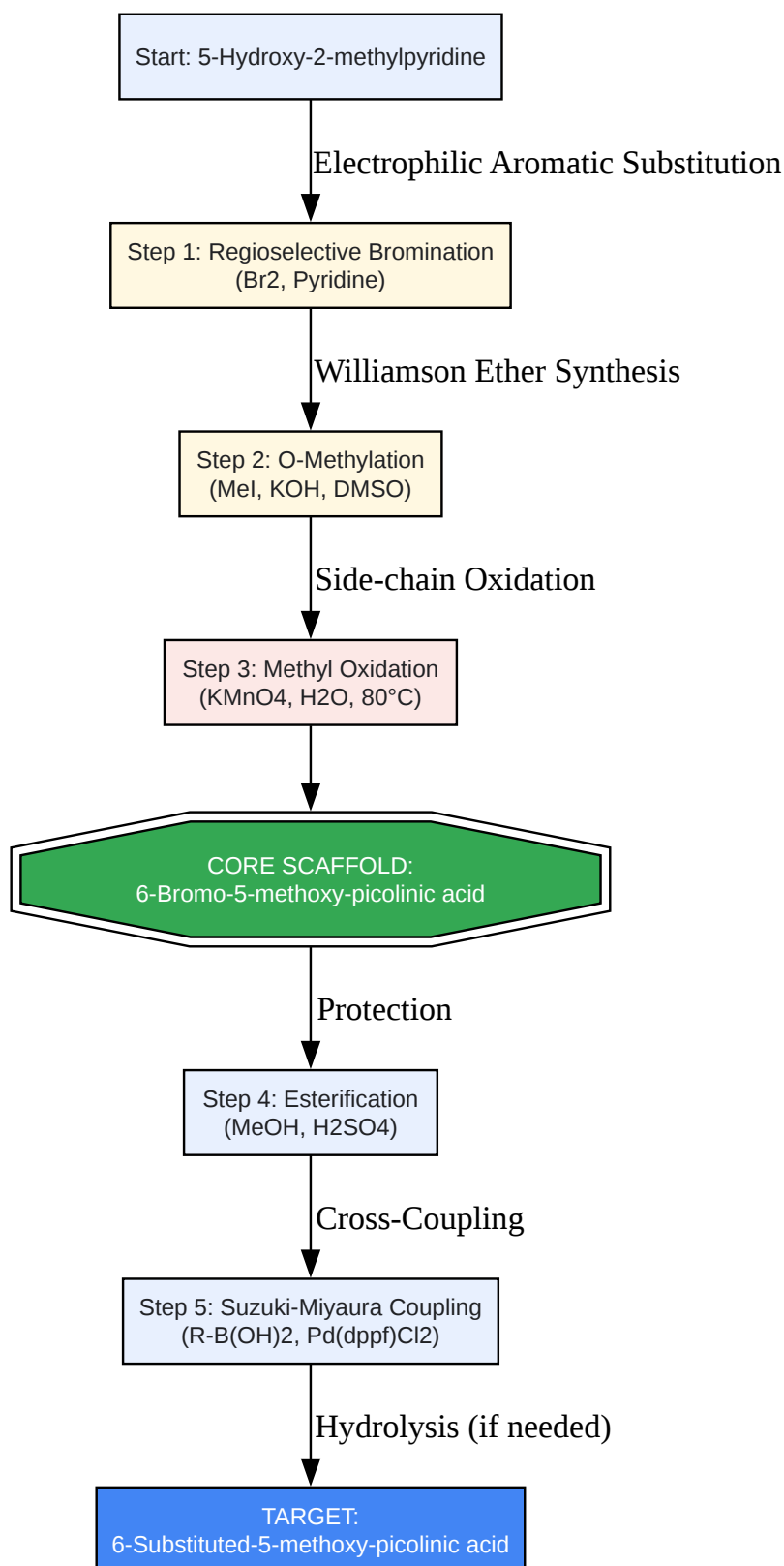
## Retrosynthetic Analysis

The most efficient disconnection relies on the late-stage diversification of a 6-bromo-5-methoxy-picolinic acid core. This intermediate is accessed via the sequential functionalization of 5-hydroxy-2-methylpyridine.

### Logic Flow:

- Target: 6-Substituted-5-methoxy-pyridine-2-carboxylic acid.
- Disconnection: C6-C(Ar/Alk) bond cleavage (Suzuki/Sonogashira coupling).
- Intermediate: 6-Bromo-5-methoxy-pyridine-2-carboxylic acid.
- Functional Group Interconversion (FGI): Oxidation of C2-Methyl to C2-Carboxylic Acid.
  - Note on Numbering: In the precursor (2-methylpyridine derivative), the methyl is at position 2 (or 6 depending on nomenclature). Upon oxidation to -COOH, this carbon takes priority #2, shifting the numbering. To avoid confusion, we track the atoms: Methyl-C becomes Carboxyl-C.
- Precursor: 2-Bromo-3-methoxy-6-methylpyridine.
- Starting Material: 5-Hydroxy-2-methylpyridine (commercially available or synthesized from furfurylamine).

## Visual Workflow (Graphviz)



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Caption: Modular synthetic pathway from 5-hydroxy-2-methylpyridine to the target scaffold.

## Detailed Experimental Protocols

### Phase 1: Construction of the Core Scaffold

#### Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-3-hydroxy-6-methylpyridine.[1] Rationale: The hydroxyl group at C3 (relative to the methyl at C6) directs the incoming bromine to the ortho position (C2) via strong electron donation, overcoming the deactivating nature of the pyridine ring.

- Reagents: 5-Hydroxy-2-methylpyridine (1.0 eq), Bromine (1.1 eq), Pyridine (Solvent/Base).
- Protocol:
  - Dissolve 5-hydroxy-2-methylpyridine (8.8 g, 80 mmol) in pyridine (125 mL) in a round-bottom flask equipped with a drying tube.
  - Cool the solution to 0°C in an ice bath.
  - Add a solution of bromine (4.5 mL, 88 mmol) in pyridine (50 mL) dropwise over 45 minutes. Caution: Exothermic.
  - Allow the mixture to warm to room temperature, then heat to 40°C for 1 hour to ensure completion.
  - Workup: Evaporate pyridine under reduced pressure. Suspend the residue in water (200 mL) and stir overnight. Filter the resulting solid, wash with cold water, and dry in vacuo.
  - Yield: ~53% (Brown solid).
  - QC Check:

H NMR should show two doublets for the pyridine protons, indicating ortho coupling is lost (substituted), or para relationship. (Actual:

at 6.73 and 6.94 ppm).

#### Step 2: O-Methylation

Objective: Synthesize 2-bromo-3-methoxy-6-methylpyridine. Rationale: Methylation protects the phenol and establishes the 5-methoxy pharmacophore. DMSO/KOH is preferred over MeI/Carbonate for faster kinetics on electron-deficient rings.

- Reagents: 2-Bromo-3-hydroxy-6-methylpyridine (1.0 eq), Methyl Iodide (MeI, 1.2 eq), KOH (pulverized, 2.0 eq), DMSO.
- Protocol:
  - Dissolve the Step 1 product (10 g, 53 mmol) in DMSO (100 mL).
  - Add pulverized KOH (6.0 g, 106 mmol). Stir for 15 minutes at room temperature.
  - Cool to 10°C and add MeI (4.0 mL, 64 mmol) dropwise.
  - Stir at room temperature for 2 hours.
  - Workup: Pour into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over \_\_\_\_\_, and concentrate.
  - Yield: ~85-90%.

### Step 3: Oxidation to Picolinic Acid

Objective: Synthesize 6-bromo-5-methoxypyridine-2-carboxylic acid. Rationale:

\_\_\_\_\_ is the standard oxidant for converting alkyl pyridines to pyridine carboxylic acids. The 2-bromo and 3-methoxy groups are stable under these oxidative conditions.

- Reagents: 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq), \_\_\_\_\_ (2.5 eq), Water.
- Protocol:
  - Suspend the methylated intermediate (3.7 mmol) in water (15 mL).
  - Add \_\_\_\_\_

(1.5 g, 9.4 mmol).

- Heat the mixture to 80°C for 3 hours. The purple color should fade to a brown manganese dioxide precipitate.
- Workup: Filter hot through a Celite pad to remove .
- Adjust the pH of the filtrate to 3-4 using 10% HCl. The product often precipitates at this stage.
- If no precipitate, extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate.
- Yield: ~75% (White solid).
- Key Data: This is the Universal Intermediate.

## Phase 2: Diversification (The "Branches")

To introduce the substituent at position 6, a Suzuki-Miyaura coupling is the most reliable method. It is recommended to esterify the acid first to prevent catalyst poisoning by the free carboxylate.

### Step 4: Esterification (Optional but Recommended)

- Reflux the Step 3 acid in Methanol with catalytic  
(4 hours).
- Neutralize and extract to obtain Methyl 6-bromo-5-methoxypicolinate.

### Step 5: Suzuki-Miyaura Coupling

Objective: Introduce aryl/heteroaryl group at C6.

- Reagents: Methyl 6-bromo-5-methoxypicolinate (1.0 eq), Aryl Boronic Acid (  
, 1.2 eq),  
(0.05 eq),

(2.0 eq), Dioxane/Water (4:1).

- Protocol:
  - Combine halide, boronic acid, base, and solvent in a microwave vial or pressure tube.
  - Degas with Nitrogen/Argon for 10 minutes (Critical for Pd cycle).
  - Add  
  
.[2]
  - Heat at 90-100°C for 2-4 hours (or microwave at 120°C for 20 mins).
  - Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
  - Hydrolysis (if acid is required): Treat the ester with LiOH in THF/Water (1:1) at RT for 1 hour. Acidify to isolate the final 6-substituted-5-methoxy-pyridine-2-carboxylic acid.

## Troubleshooting & Optimization

Issue	Probable Cause	Solution
Step 1: Low Yield	Over-bromination (dibromo species)	Strictly control temperature (don't exceed 40°C) and stoichiometry (1.1 eq Br <sub>2</sub> ).
Step 3: Incomplete Oxidation	stalling	Add in portions. If reaction stalls, add a catalytic amount of KOH to solubilize the intermediate.
Step 5: Protodeboronation	Unstable boronic acid	Switch to Boronic Pinacol Ester or Potassium Trifluoroborate salts. Use anhydrous conditions with .
Step 5: Pd Black Formation	Poor degassing	Ensure rigorous Argon sparging before adding the catalyst.

## References

- Synthesis of 6-Bromo-5-methoxypicolinic acid
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- Crystal Structure and Synthesis of Precursor (2-Bromo-3-hydroxy-6-methylpyridine)
  - Singh, G. P., et al. "2-Bromo-3-hydroxy-6-methylpyridine." Acta Crystallographica Section E, 2013.[3]
  - Source:
- Methylation of Hydroxypyridines

- PrepChem - Synthesis of 2-bromo-3-methoxypyridine (Analogous procedure).
- Source:
- Suzuki Coupling on 6-Position of Pyridines
  - MDPI Molbank - Synthesis of Bichalcone via Suzuki–Miyaura (Demonstrates coupling on methoxy-pyridine systems).
  - Source:

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## Sources

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